(2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting with a halogenated pyridine derivative, a metal-halogen exchange can be performed using an organolithium or Grignard reagent, followed by the addition of a boron source such as trimethyl borate .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
In chemistry, (2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of these molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals .
Mechanism of Action
The mechanism of action of (2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or diaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Similar in structure but lacks the pyridine ring, making it less versatile in certain synthetic applications.
3-Pyridinylboronic acid: Contains the pyridine ring but lacks the difluorophenyl group, which can affect its reactivity and stability.
Uniqueness
(2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid is unique due to the presence of both the difluorophenyl and pyridine moieties. This combination enhances its reactivity and allows for the formation of more complex and diverse organic molecules .
Properties
Molecular Formula |
C11H8BF2NO2 |
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Molecular Weight |
235.00 g/mol |
IUPAC Name |
[2-(3,5-difluorophenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H8BF2NO2/c13-9-3-7(4-10(14)6-9)11-5-8(12(16)17)1-2-15-11/h1-6,16-17H |
InChI Key |
ADIBCDSOOZLVFO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC(=CC(=C2)F)F)(O)O |
Origin of Product |
United States |
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